molecular formula C16H17NO2 B1431231 Methyl 6-ethyl-3-methyl-4-phenylpicolinate CAS No. 64035-18-3

Methyl 6-ethyl-3-methyl-4-phenylpicolinate

Cat. No. B1431231
CAS RN: 64035-18-3
M. Wt: 255.31 g/mol
InChI Key: ZPYLOPJKMKPVMI-UHFFFAOYSA-N
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Description

“Methyl 6-ethyl-3-methyl-4-phenylpicolinate” is a chemical compound utilized in scientific research. Its multifaceted structure enables diverse applications, enhancing studies in various fields like pharmaceuticals and materials science. The molecular formula of this compound is C16H17NO2 .


Molecular Structure Analysis

The molecular structure of “Methyl 6-ethyl-3-methyl-4-phenylpicolinate” has been investigated using techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques provide detailed information about the atomic arrangement and bonding within the molecule.


Physical And Chemical Properties Analysis

“Methyl 6-ethyl-3-methyl-4-phenylpicolinate” has a molecular weight of 255.31 . Other physical and chemical properties such as melting point, boiling point, and density can be found in dedicated chemical databases .

Scientific Research Applications

  • Synthetic Chemistry Applications :

    • Usachev et al. (2009) described the synthesis of derivatives from ethyl 6-phenylcomanic acid, highlighting the chemical reactions that lead to the formation of compounds like 4-hydroxy-6-phenylpicolinic acid and its ethyl ester and hydrazide (Usachev et al., 2009).
    • Albright et al. (1978) focused on the use of α-(substituted-phenyl)-4-morpholineacetonitriles in 1,4-additions to create compounds like 6-aryl-3(2H) pyridazinones, demonstrating a versatile synthetic route to these derivatives (Albright et al., 1978).
  • Derivative Synthesis and Reactivity :

    • Al-Issa (2012) discussed the synthesis of a series of pyridine and fused pyridine derivatives, including the conversion of 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitile to various derivatives, highlighting the reactivity and potential applications of these compounds (Al-Issa, 2012).
    • Zhu et al. (2003) explored the synthesis of tetrahydropyridines through a phosphine-catalyzed annulation process, providing insights into the utility of these methods in creating functionally diverse pyridine derivatives (Zhu et al., 2003).
  • Chemical Reactions and Product Formation :

    • Spassov and Stoeva-Yordanova (1990) investigated the oxidative dimerization of certain dihydrooxazines, including 4-methyl-(or ethyl-)6-phenyl-2,3-dihydrooxazine, which resulted in the formation of dimorpholinofurans (Spassov & Stoeva-Yordanova, 1990).
    • Léon et al. (1988) described the synthesis of 3-methyl-1-(4-pyridinyl)-2-butanone, using phenyllithium as a metalating agent, demonstrating a method relevant for the preparation of various alkyl pyridyl ketones (Léon et al., 1988).
  • Biological Activity and DNA Binding :

    • Brodie et al. (2004) studied the biological activity of platinum(II) complexes containing methylated derivatives of phenanthrolines, highlighting the relationship between molecular structure and biological activity, which is vital for understanding the therapeutic potential of these compounds (Brodie et al., 2004).
  • Molecular Docking and Antimicrobial Activity :

    • Gobis et al. (2022) synthesized new 4-phenylpicolin derivatives with a thiosemicarbazone structure and evaluated their tuberculostatic activity, providing insights into the potential use of these compounds as antitubercular agents (Gobis et al., 2022).
  • Polymer Synthesis and Thermal Characterization :

    • Wiesbrock et al. (2005) prepared a library of homo- and diblock copoly(2-oxazolines), demonstrating the versatility of microwave-assisted synthesis in creating polymers with varying thermal characteristics (Wiesbrock et al., 2005).

Safety And Hazards

The safety data sheet for “Methyl 6-ethyl-3-methyl-4-phenylpicolinate” provides important information about its potential hazards. It is advised to handle this compound in a well-ventilated area and avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

methyl 6-ethyl-3-methyl-4-phenylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-4-13-10-14(12-8-6-5-7-9-12)11(2)15(17-13)16(18)19-3/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYLOPJKMKPVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=N1)C(=O)OC)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-ethyl-3-methyl-4-phenylpicolinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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